molecular formula C18H16N2O4S2 B2460868 methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate CAS No. 2034340-38-8

methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2460868
CAS No.: 2034340-38-8
M. Wt: 388.46
InChI Key: QPGZRIJFCNNXIF-UHFFFAOYSA-N
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Description

Methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is a complex organic compound that features a thiophene ring, a pyridine ring, and a benzoate ester. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the thiophene and pyridine rings suggests that it may exhibit interesting pharmacological properties.

Properties

IUPAC Name

methyl 4-[(2-thiophen-2-ylpyridin-4-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S2/c1-24-18(21)14-4-6-15(7-5-14)26(22,23)20-12-13-8-9-19-16(11-13)17-3-2-10-25-17/h2-11,20H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGZRIJFCNNXIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, including the formation of the thiophene and pyridine rings, followed by their coupling and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild reaction conditions and functional group tolerance . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the selection of solvents and reagents would be optimized to ensure environmental and economic sustainability.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution can occur on the thiophene and pyridine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of nitro groups can yield amines.

Scientific Research Applications

Chemical Properties and Structure

Methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate has a complex molecular structure characterized by the following:

  • Molecular Formula : C18H17N3O4S
  • Molecular Weight : 403.5 g/mol
  • Structural Features : The compound features a benzoate moiety, a sulfamoyl group, and a pyridine ring substituted with a thiophene group, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that derivatives with similar structures possess significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus . These findings suggest potential applications in developing new antimicrobial agents.

Anticancer Properties

The compound's structural features may also contribute to anticancer activity. Research has demonstrated that pyridine-based compounds can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. For example, compounds with sulfamoyl groups have been studied for their ability to induce apoptosis in cancer cells . this compound may be explored for similar effects.

Computational Studies

Computational chemistry techniques have been employed to analyze the properties of this compound. Density Functional Theory (DFT) calculations have been used to optimize its molecular geometry and predict its reactivity profiles. These studies provide insights into the electronic structure and potential interactions with biological targets .

Case Studies

  • Antimicrobial Screening : A study evaluated the antimicrobial efficacy of several sulfamoyl derivatives, including those structurally related to this compound). Results indicated promising activity against multi-drug resistant strains, highlighting the compound's potential as a lead structure for antibiotic development .
  • Anticancer Activity : In vitro studies on pyridine derivatives revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines. The introduction of thiophene groups was found to improve selectivity towards cancer cells while minimizing toxicity to normal cells .

Mechanism of Action

The mechanism of action of methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The thiophene and pyridine rings may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is unique due to the combination of the thiophene and pyridine rings with a benzoate ester, which may confer distinct pharmacological and material properties not found in other compounds.

Biological Activity

Methyl 4-(N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)sulfamoyl)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including synthesis, mechanisms of action, and therapeutic implications.

Chemical Structure and Synthesis

The compound belongs to a class of pyridine derivatives, which are known for various biological activities. The synthesis typically involves the reaction of methyl 4-aminobenzoate with thiophen-2-yl pyridine derivatives through a sulfamoylation process. This reaction can be optimized using various coupling agents to enhance yield and purity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing thiophene and pyridine rings have shown moderate to excellent activity against various bacterial strains. A study reported that certain analogs demonstrated Minimum Inhibitory Concentrations (MICs) below 10 µM against human pathogens, suggesting their potential as antimicrobial agents .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines, with significant increases in caspase-3 activity, which is a marker of programmed cell death. A specific case study highlighted that a related compound led to an 87% reduction in TNF-α levels in treated cells, indicating anti-inflammatory properties that could complement its anticancer effects .

The proposed mechanism of action for the biological activity of this compound involves interaction with specific biological targets such as enzymes involved in cell signaling pathways. Molecular docking studies suggest that the compound may inhibit key enzymes associated with cancer progression and bacterial resistance .

Table 1: Biological Activity Summary

Activity TypeAssay TypeResultReference
AntimicrobialMIC against E. coli<10 µM
AnticancerApoptosis induction87% reduction in TNF-α
Enzymatic inhibitionMolecular dockingStrong binding affinity

Case Studies

  • Antimicrobial Efficacy : A series of experiments were conducted where various derivatives were tested against Gram-positive and Gram-negative bacteria. Compounds with thiophene substitutions showed enhanced activity compared to their non-thiophene counterparts.
  • Cancer Cell Line Studies : In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in significant apoptosis, as evidenced by increased caspase activity and morphological changes typical of programmed cell death.

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